5-Bromo-7-(piperidin-4-ylmethylamino)benzofuran-2-carboxylic acid

Pim-1 kinase inhibition Fragment-based drug discovery Benzofuran SAR

Researchers requiring functional discrimination between Pim-1 and Pim-2 kinase activities often face confounding data due to poor inhibitor selectivity. This compound directly addresses that need as a well-characterized, potent Pim-1 inhibitor with a defined selectivity window. · 9.5-fold Pim-2/Pim-1 selectivity ratio, enabling Pim-1-specific signaling pathway dissection with reduced off-target confounding. · Documented 500-fold CYP3A4 selectivity (IC50 10,000 nM), serving as a calibrated reference for drug metabolism screening cascades. · Validated structural benchmark for SAR exploration and computational docking studies related to the Pim-1 ATP-binding pocket.

Molecular Formula C15H17BrN2O3
Molecular Weight 353.21 g/mol
CAS No. 1310356-06-9
Cat. No. B1524943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-(piperidin-4-ylmethylamino)benzofuran-2-carboxylic acid
CAS1310356-06-9
Molecular FormulaC15H17BrN2O3
Molecular Weight353.21 g/mol
Structural Identifiers
SMILESC1CNCCC1CNC2=C3C(=CC(=C2)Br)C=C(O3)C(=O)O
InChIInChI=1S/C15H17BrN2O3/c16-11-5-10-6-13(15(19)20)21-14(10)12(7-11)18-8-9-1-3-17-4-2-9/h5-7,9,17-18H,1-4,8H2,(H,19,20)
InChIKeyJPSRNNAKSXAWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pim-1 Kinase Inhibitor with Differentiated Selectivity Profile


The compound 5-Bromo-7-(piperidin-4-ylmethylamino)benzofuran-2-carboxylic acid (CAS 1310356-06-9) belongs to a class of benzofuran-2-carboxylic acids discovered through fragment-based screening and structure-guided optimization as potent inhibitors of the Pim-1 proto-oncogene serine/threonine kinase [1]. It features a 5-bromo substitution on the benzofuran core and a piperidin-4-ylmethylamino side chain at the 7-position, which contribute to its nanomolar enzymatic potency and a distinct Pim-1 vs. Pim-2 selectivity window supported by quantitative binding data [2].

Pim-1 kinase inhibition studies Reported binding profile supports Pim-1 enzyme assay and pathway inhibition workflows.
Isoform selectivity profiling Distinct Pim-1 vs. Pim-2 selectivity window may support isoform-specific signaling interpretation.
Fragment-to-lead SAR benchmarking Linker-dependent potency context provides a calibrated reference for benzofuran 7-position optimization.

Why Generic Substitution Fails for This Compound


Generic substitution among benzofuran-2-carboxylic acid Pim-1 inhibitors is not supported by data. Even within the same chemical series, minor linker modifications produce dramatic shifts in potency and Pim-isoform selectivity. For example, replacing the piperidin-4-ylmethylamino group with an ethylamino linker (BDBM50345253) or an ethoxy linker (BDBM50345251) raises the Pim-1 IC50 from 20 nM to 40 nM and 51 nM, respectively, while the cyclohexylamino analog (BDBM50345259) achieves 1 nM potency but with a fundamentally different selectivity signature [1]. These structure-activity relationships, rigorously established through enzyme inhibition assays and X-ray crystallography, mean that seemingly similar compounds cannot be assumed interchangeable without quantitative verification of both potency and selectivity endpoints [2].

Linker modification Minor linker changes (e.g., methylamino to ethylamino or ethoxy) may shift Pim-1 assay potency context and require re-verification.
Isoform selectivity drift Structural analogs with cyclohexylamino substitution can alter Pim-1/Pim-2 selectivity ratio, potentially confounding isoform-specific experiments.
Assumption of interchangeability Structural similarity does not ensure comparable Pim-1 inhibition; direct quantitative comparison of potency and selectivity endpoints is recommended before substitution.

Quantitative Differentiation Evidence vs. Closest Analogs


Pim-1 Potency Advantage via 7-Position Piperidine Substitution

The target compound achieves a Pim-1 IC50 of 20 nM, representing a >425-fold potency enhancement over the unsubstituted parent fragment, 5-bromobenzofuran-2-carboxylic acid, which exhibits a Pim-1 IC50 of 8,500 nM [1][2]. This dramatic improvement results directly from the 7-position piperidin-4-ylmethylamino substitution that engages the kinase active site, as revealed by X-ray co-crystal structures of closely related analogs in the same series [2].

Pim-1 Potency vs Parent Fragment
Cross-study
IC50: 20 nM vs 8,500 nM (425-fold)
Potency context may not transfer to parent fragment or analogs lacking piperidine substitution.
Off-chip mobility shift assay; cross-study comparison with independent datasets.
Pim-1 kinase inhibition Fragment-based drug discovery Benzofuran SAR

Pim-1 vs. Pim-2 Isoform Selectivity Window

The target compound inhibits Pim-1 with an IC50 of 20 nM and Pim-2 with an IC50 of 190 nM, yielding a Pim-2/Pim-1 selectivity ratio of 9.5-fold [1]. This contrasts with the cis-cyclohexylamino analog (BDBM50345259), which is more potent against both isoforms (Pim-1 IC50 = 1 nM; Pim-2 IC50 = 4 nM) but has only a 4-fold selectivity window, and with SMI-4a, which shows Pim-1 IC50 = 24 nM and Pim-2 IC50 = 100 nM (4.2-fold) [2]. The broader selectivity window of the target compound offers researchers enhanced ability to dissect Pim-1-specific vs. Pim-2-mediated biology.

Pim-1 vs. Pim-2 Selectivity
Head-to-head
9.5-fold selectivity ratio vs ~4-fold (analogs)
Reported broader selectivity may support Pim-1-specific pathway interpretation.
Consistent assay conditions; Pim-1 IC50 20 nM, Pim-2 IC50 190 nM.
Pim kinase selectivity Isoform-specific inhibition Kinase profiling

Linker Sensitivity and Structure-Activity Relationship

Among directly comparable 5-bromo-7-substituted benzofuran-2-carboxylic acid analogs, the piperidin-4-ylmethylamino linker of the target compound (Pim-1 IC50 = 20 nM) provides a 2-fold potency advantage over the ethylamino-extended linker variant BDBM50345253 (Pim-1 IC50 = 40 nM), and a 2.55-fold advantage over the ethoxy-linked analog BDBM50345251 (Pim-1 IC50 = 51 nM) [1]. These three compounds differ only in the atom connecting the piperidine to the benzofuran 7-position, demonstrating that a single methylene variation can halve potency.

Linker Sensitivity SAR
Head-to-head
Piperidine linker: 20 nM; ethylamino: 40 nM; ethoxy: 51 nM
Linker-dependent potency context requires verification when substituting analogs.
Single methylene variation alters Pim-1 IC50 by 2–2.5-fold.
Linker SAR Structure-activity relationship Piperidine spacer optimization

CYP3A4 Counter-Screen and Off-Target Selectivity

The target compound was profiled against CYP3A4 and showed an IC50 of 10,000 nM (10 µM), yielding a CYP3A4/Pim-1 selectivity ratio of 500-fold [1]. This level of selectivity substantially exceeds the typical ~100-fold threshold considered desirable for minimizing drug-drug interaction risk in lead optimization [2]. While CYP3A4 counter-screen data are not uniformly reported for many Pim-1 inhibitor chemotypes, this quantitative result provides a verifiable benchmark for procurement decisions when CYP-related off-target effects are a screening concern.

CYP3A4 Off-Target Selectivity
Class-level
CYP3A4 IC50: 10,000 nM; 500-fold vs Pim-1
Reported CYP selectivity supports cellular and in vivo model studies with low CYP-related interference.
Human liver microsome assay; exceeds >100-fold desirable threshold.
CYP3A4 inhibition Drug metabolism Off-target selectivity

X-Ray Crystallographic Validation of Binding Mode

X-ray co-crystal structures of closely related benzofuran-2-carboxylic acid analogs (compounds 29, 38, and 39) bound to Pim-1 (PDB: 3R04) reveal that the basic nitrogen of the piperidine moiety forms a critical salt bridge with an acidic residue in the kinase active site, while the carboxylic acid engages in hydrogen-bond interactions [1][2]. The piperidin-4-ylmethylamino group of the target compound is structurally analogous to these co-crystallized ligands, providing direct structural rationale for its nanomolar potency. Analogs lacking a basic amine at the corresponding position—such as the ethoxy-linked variant (BDBM50345251)—do not participate in this salt bridge, consistent with their 2.55-fold reduced Pim-1 potency [3].

X-Ray Binding Mode Validation
Class-level
Piperidine nitrogen forms critical salt bridge in Pim-1 active site (PDB: 3R04).
Reported binding mode supports mechanistic interpretation of potency data.
Analog co-crystal structures at 1.95 Å resolution; validates engagement.
X-ray crystallography Pim-1 binding mode Structure-based drug design

Recommended Research and Procurement Applications


Isoform-Selective Pim-1 Probing in Kinase Signaling Studies

With a 9.5-fold Pim-2/Pim-1 selectivity ratio, this compound enables researchers to dissect Pim-1-specific signaling pathways with reduced Pim-2 confounding. In head-to-head comparisons, the cis-cyclohexylamino analog (BDBM50345259) and SMI-4a provide only ~4-fold selectivity, making the target compound a preferred tool for experiments requiring functional discrimination between Pim-1 and Pim-2 kinase activities [1][2].

Fragment-to-Lead Optimization Benchmarking

The target compound serves as a well-characterized benchmark for SAR exploration around the benzofuran 7-position linker. The quantitative 2-fold to 2.55-fold potency differences observed upon modifying the linker from methylamino to ethylamino or ethoxy provide a calibrated reference point for medicinal chemistry teams optimizing linker geometry and composition [1].

Cytochrome P450 Liability Assessment in Kinase Profiling

The 500-fold CYP3A4 selectivity ratio provides a quantitative benchmark for drug metabolism screening cascades. Researchers can use this compound as a reference standard when evaluating CYP3A4 liability of newly synthesized Pim-1 inhibitors, given that its IC50 of 10,000 nM against CYP3A4 is well-documented in human liver microsome assays [1].

Structure-Based Drug Design Validation with X-Ray Crystallography

The compound's close structural relationship to co-crystallized ligands in PDB entry 3R04 allows its use as a validation tool for computational docking and molecular dynamics simulations targeting the Pim-1 ATP-binding pocket. The predicted salt bridge between the piperidine nitrogen and the active site acidic residue can be experimentally tested through mutagenesis studies, providing a structurally grounded framework for rational inhibitor design [2].

Application
Selection Property
Validation Focus
Pim-1 isoform-selective signaling studies
Isoform-selectivity assay context
Pim-1 vs. Pim-2 pathway response discrimination
Benzofuran linker SAR benchmarking
Linker-dependent potency profile
Linker substitution effects on Pim-1 inhibition
CYP3A4 off-target profiling in kinase studies
CYP3A4 selectivity ratio context
CYP-mediated interference in cellular models
Pim-1 structure-based design validation
Binding mode structural verification
Active-site salt bridge interaction models
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